

Core Thermochemical Parameters: The Foundation of Analysis

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Compound of Interest

Compound Name: **N-Allylmorpholine**

Cat. No.: **B1266223**

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The primary objective is to determine a consistent and cross-validated set of thermochemical data. The key parameters of interest are:

- Standard Molar Enthalpy of Formation in the Liquid Phase ($\Delta_f H^\circ m(l)$): The enthalpy change when one mole of **N-Allylmorpholine** is formed from its constituent elements (carbon as graphite, gaseous H₂, O₂, and N₂) in their standard states at 298.15 K.^[6] This value is a cornerstone for calculating reaction enthalpies.
- Standard Molar Enthalpy of Vaporization ($\Delta_{\text{f}} H^\circ m$): The heat required to transform one mole of liquid **N-Allylmorpholine** into its gaseous state at standard temperature. This parameter bridges the condensed and gaseous phases.
- Standard Molar Enthalpy of Formation in the Gaseous Phase ($\Delta_f H^\circ m(g)$): Derived from the liquid-phase enthalpy of formation and the enthalpy of vaporization, this value is crucial for gas-phase reaction modeling and for direct comparison with computational results.
- Molar Heat Capacity (C_{p,m}): The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius.^[7] It is essential for adjusting enthalpies to different temperatures.

Experimental Determination: A Multi-Pronged Approach

A robust experimental design relies on using distinct, high-precision techniques to determine each key parameter. The choice of method is dictated by the physical state of the compound and the specific property being measured.

Enthalpy of Formation (Liquid Phase) via Combustion Calorimetry

The standard molar enthalpy of formation of a liquid organic compound is most accurately determined via combustion calorimetry. For nitrogen-containing compounds like **N-Allylmorpholine**, special considerations are necessary to manage the combustion products.^{[4][8]}

Causality of Method Choice: A static-bomb calorimeter is suitable for compounds containing carbon, hydrogen, and oxygen. However, the presence of nitrogen necessitates careful control to ensure complete combustion to $N_2(g)$ and to accurately quantify the formation of nitric acid (HNO_3), which is an unavoidable side reaction.^{[5][8]} A rotating-bomb calorimeter can be used to ensure a homogeneous final solution, but for many CHON compounds, a static bomb with careful post-combustion analysis is sufficient and standard.^{[4][8]}

- Sample Preparation & Purity Analysis:
 - Purify the liquid **N-Allylmorpholine** sample via fractional distillation under reduced pressure.
 - Verify purity (> 99.8%) using Gas Chromatography (GC).
 - Determine the water content using Karl Fischer titration. This is critical as water content will affect the energy of combustion.
- Calorimeter Calibration:
 - Calibrate the energy equivalent of the calorimeter (ϵ_{calor}) by performing at least five combustion experiments with a certified benzoic acid standard.
 - The energy equivalent is calculated based on the mass of benzoic acid burned and the corrected temperature rise.

- Combustion Experiment:
 - Place a precisely weighed sample (approx. 0.5 g) of **N-Allylmorpholine** into a platinum crucible. Due to its volatility, enclosing the liquid in a polyester bag of known combustion energy may be necessary.[4]
 - Add 1 mL of distilled water to the bomb to ensure all nitric acid formed is dissolved.
 - Seal the bomb and charge it with high-purity oxygen to a pressure of 3.0 MPa.[8]
 - Immerse the bomb in the calorimeter's water jacket, allow it to reach thermal equilibrium, and initiate combustion by igniting a cotton fuse.
 - Record the temperature change over time until the final period is reached.
- Post-Combustion Analysis:
 - After combustion, vent the gaseous products and carefully wash the interior of the bomb with distilled water.
 - Determine the amount of nitric acid formed by titrating the bomb washings with a standardized NaOH solution.[5]
 - The standard energy of combustion ($\Delta_c U^\circ$) is calculated from the observed temperature rise, the calorimeter's energy equivalent, and corrections for the fuse, any auxiliary materials, and nitric acid formation.
- Conversion to Enthalpy:
 - The standard enthalpy of combustion ($\Delta_c H^\circ$) is calculated from the standard energy of combustion ($\Delta_c U^\circ$) using the equation $\Delta H = \Delta U + \Delta n(g)RT$, where $\Delta n(g)$ is the change in the number of moles of gas in the combustion reaction.
 - Finally, the standard enthalpy of formation ($\Delta_f H^\circ m(l)$) is derived using Hess's Law with the known standard enthalpies of formation for $CO_2(g)$ and $H_2O(l)$.[6]

Enthalpy of Vaporization via the Transpiration Method

The transpiration method is a reliable technique for determining the vapor pressure of liquids with low to moderate volatility at different temperatures. From these data, the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.

Causality of Method Choice: Unlike purely calorimetric methods that measure heat flow directly, the transpiration method provides vapor pressure data, which is intrinsically valuable.[9][10] It is highly effective for establishing the temperature dependence of vapor pressure, from which the enthalpy of vaporization is derived with high precision.

- Apparatus Setup:
 - A stream of an inert carrier gas (e.g., nitrogen) is passed through a saturator cell containing the liquid **N-Allylmorpholine**.
 - The saturator is housed within a thermostat-controlled jacket to maintain a precise and constant temperature (± 0.01 K).
 - The gas, now saturated with the compound's vapor, flows into a condenser or a cold trap where the vaporized compound is collected.
- Experimental Procedure:
 - Set the thermostat to the desired temperature and allow the system to equilibrate.
 - Pass a controlled, slow flow of nitrogen gas through the saturator for a known period. The flow rate must be slow enough to ensure saturation but fast enough for a measurable amount of sample to be transported.
 - Quantify the mass of the condensed **N-Allylmorpholine** by weighing the trap before and after the experiment or by using a suitable analytical technique like GC.
 - Measure the total volume of the carrier gas that has passed through the system using a gas meter.
- Calculation of Vapor Pressure:

- The partial pressure (p) of the **N-Allylmorpholine** at a given temperature (T) is calculated using the ideal gas law: $p = (m/M) * (RT/V)$, where m is the mass transported, M is the molar mass, V is the volume of carrier gas, and R is the ideal gas constant.
- Derivation of Enthalpy of Vaporization:
 - Repeat the experiment at several different temperatures (e.g., in a 298 K to 340 K range).
 - Plot $\ln(p)$ versus $1/T$. According to the Clausius-Clapeyron equation, the slope of this line is equal to $-\Delta_{\text{vap}}H^{\circ}\text{m}/R$.[\[11\]](#)
 - The enthalpy of vaporization is then calculated from the slope of the resulting linear regression.

Computational Thermochemistry: A Pathway to Validation

Quantum chemical calculations provide an independent, theoretical route to determine thermochemical properties, primarily the gas-phase enthalpy of formation. High-accuracy composite methods like Gaussian-n (G4, G3) theories are designed to approximate the results of very high-level calculations with large basis sets through a series of more manageable computations.[\[12\]](#)[\[13\]](#)

Causality of Method Choice: Methods like G4 theory are chosen because they include corrections for basis set deficiencies, higher-order electron correlation, and other effects, leading to a mean absolute deviation from experimental values of ~ 1 kcal/mol, which is considered "chemical accuracy".[\[12\]](#)[\[13\]](#) For a flexible molecule like **N-Allylmorpholine**, a thorough conformational search is a mandatory prerequisite for accurate calculations.

- Conformational Analysis:
 - Perform a systematic conformational search for **N-Allylmorpholine** using a lower-level, computationally inexpensive method (e.g., B3LYP/6-31G(d)).
 - Identify all unique low-energy conformers resulting from the rotation around the C-N bond and the flexible allyl group.

- High-Level Calculations:
 - For each identified conformer, perform the full series of calculations prescribed by the G4 theory protocol.[12] This involves geometry optimizations, frequency calculations (to confirm minima and obtain zero-point vibrational energies), and single-point energy calculations with various levels of theory and basis sets.
- Calculation of Gas-Phase Enthalpy of Formation:
 - The most reliable method for calculating $\Delta fH^\circ m(g)$ is through the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides.
 - Rationale: This approach cancels out systematic errors in the quantum chemical calculations, leading to a much more accurate reaction enthalpy than a direct calculation from atomization energies.[14]
 - An example of a suitable isodesmic reaction is: **N-Allylmorpholine** + Propane + Trimethylamine → Morpholine + N-Propylamine + Propene
 - Calculate the reaction enthalpy (ΔrH°) for this reaction using the G4-computed energies of all species.
 - Rearrange the equation to solve for the enthalpy of formation of **N-Allylmorpholine**, using well-established experimental enthalpies of formation for the other molecules in the reaction.

Data Synthesis and Validation

The trustworthiness of thermochemical data is established by ensuring internal consistency between experimental and computational results.[15] The relationship between the three primary determined values is governed by Hess's Law.

$$\Delta fH^\circ m(g) = \Delta fH^\circ m(l) + \Delta gI H^\circ m$$

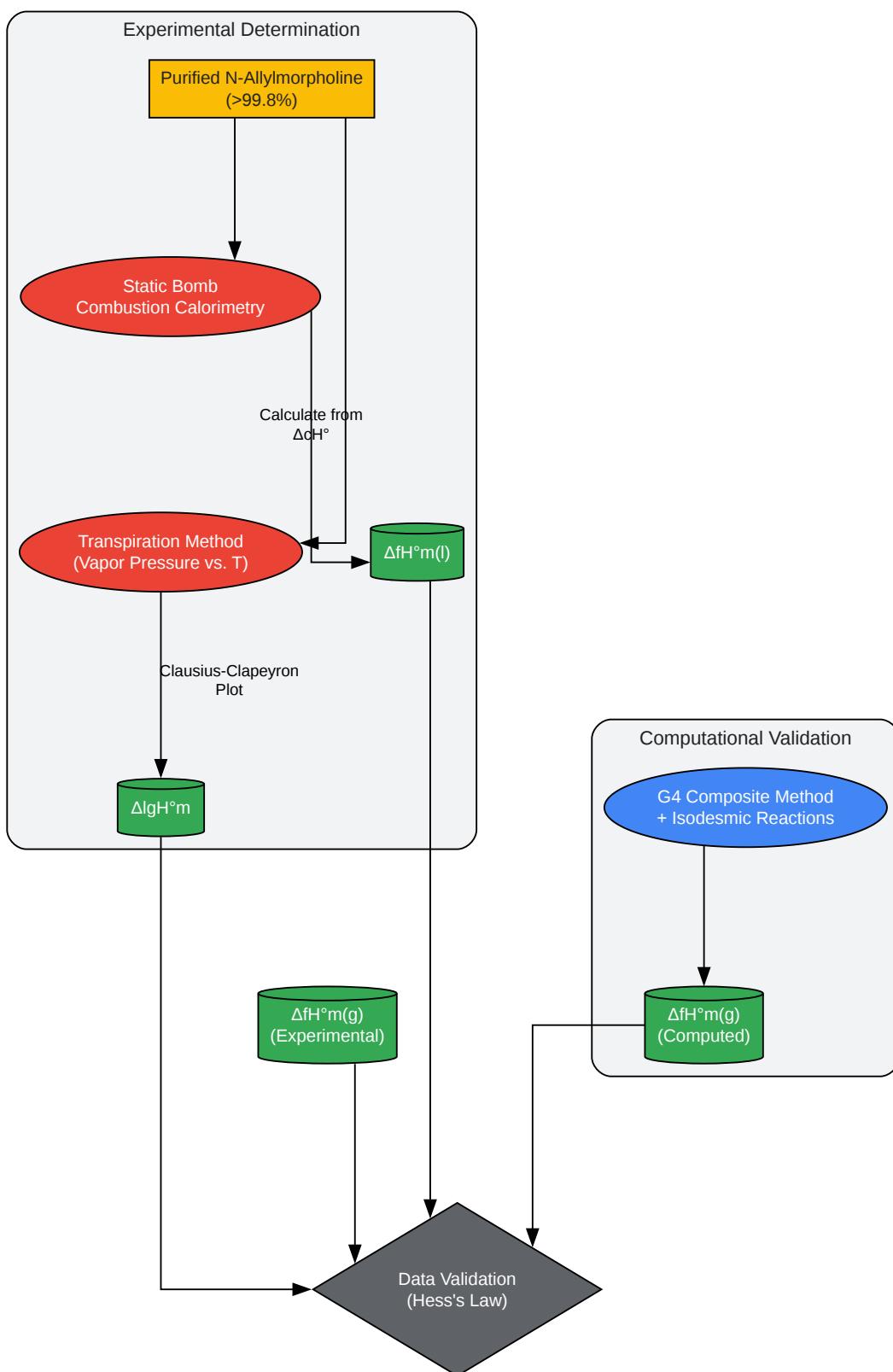
A comparison of the computationally derived gas-phase enthalpy of formation with the value derived from the two independent experiments provides a powerful cross-validation of the

entire dataset. Agreement within the combined experimental and computational uncertainties (typically 2-4 $\text{kJ}\cdot\text{mol}^{-1}$) indicates a reliable and consistent set of thermochemical properties.

Visualizations

Workflow for Thermochemical Analysis

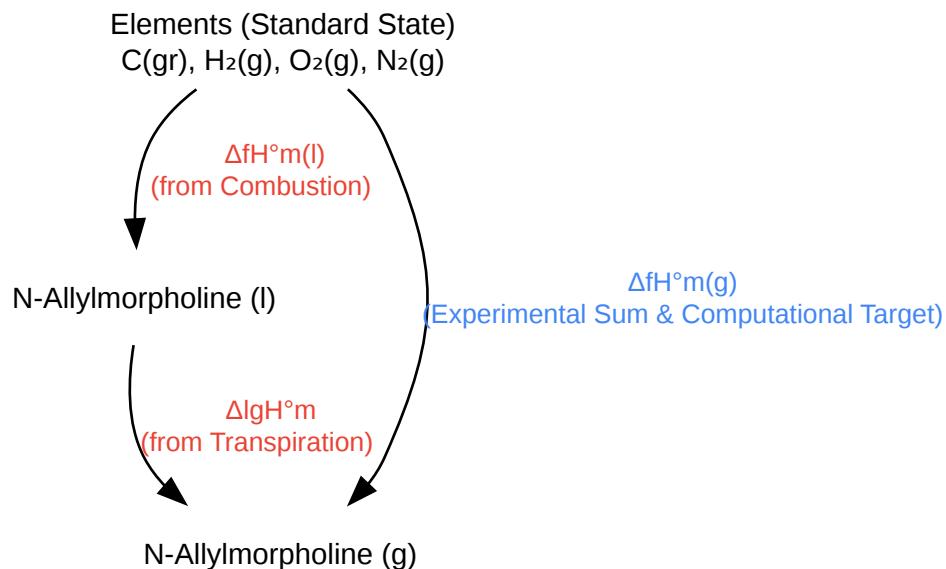
The following diagram illustrates the integrated experimental and computational workflow for a comprehensive thermochemical analysis of **N-Allylmorpholine**.

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Caption: Integrated workflow for the thermochemical analysis of **N-Allylmorpholine**.

Data Validation via Hess's Law

This diagram illustrates the relationship used to validate the consistency of the experimental and computational data.



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Caption: Application of Hess's Law for data validation.

Summary of Thermochemical Data

The final, validated data should be presented clearly. The table below serves as a template for reporting the results obtained from the methodologies described.

Thermochemic al Parameter	Symbol	Experimental Value (kJ·mol ⁻¹)	Computational Value (kJ·mol ⁻¹)	Method
Standard Molar Enthalpy of Formation (liquid, 298.15 K)	$\Delta_f H^\circ m(l)$	Value ± Uncert.	N/A	Static Bomb Combustion Calorimetry
Standard Molar Enthalpy of Vaporization (298.15 K)	$\Delta_{\text{f}} H^\circ m$	Value ± Uncert.	N/A	Transpiration Method
Standard Molar Enthalpy of Formation (gas, 298.15 K)	$\Delta_f H^\circ m(g)$	Sum from above ± Uncert.	Value ± Uncert.	Experimental: Hess's LawComputation al: G4 (Isodesmic Reaction)
Molar Heat Capacity (liquid, 298.15 K)	$C_{\text{p,m}}(l)$	Value ± Uncert.	N/A	Differential Scanning Calorimetry

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